2-(5-((2-(4-Nitrophenyl)hydrazono)methyl)furan-2-yl)benzoic acid
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Overview
Description
2-(5-((2-(4-Nitrophenyl)hydrazono)methyl)furan-2-yl)benzoic acid is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a furan ring, a benzoic acid moiety, and a hydrazone linkage with a 4-nitrophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((2-(4-Nitrophenyl)hydrazono)methyl)furan-2-yl)benzoic acid typically involves the condensation of 2-furancarboxaldehyde with 4-nitrophenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then coupled with benzoic acid under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-((2-(4-Nitrophenyl)hydrazono)methyl)furan-2-yl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(5-((2-(4-Nitrophenyl)hydrazono)methyl)furan-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(5-((2-(4-Nitrophenyl)hydrazono)methyl)furan-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound’s hydrazone linkage and nitrophenyl group play crucial roles in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(5-((2-(4-Nitrophenyl)hydrazono)methyl)furan-2-yl)benzoic acid: Unique due to its specific structure and combination of functional groups.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Similar in having a furan ring and nitrophenyl group but differs in the presence of a fluorine atom and ester group.
4-Nitrophenylhydrazine derivatives: Share the hydrazone linkage but vary in the attached aromatic or heterocyclic rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of a furan ring, benzoic acid moiety, and hydrazone linkage with a nitrophenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H13N3O5 |
---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
2-[5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C18H13N3O5/c22-18(23)16-4-2-1-3-15(16)17-10-9-14(26-17)11-19-20-12-5-7-13(8-6-12)21(24)25/h1-11,20H,(H,22,23)/b19-11+ |
InChI Key |
LIGYRXAZAYRLMG-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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